Cas no 2580295-34-5 ((2E)-3-{1-(benzyloxy)carbonylpiperidin-3-yl}prop-2-enoic acid)

(2E)-3-{1-(benzyloxy)carbonylpiperidin-3-yl}prop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- 2580295-34-5
- EN300-27725568
- (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}prop-2-enoic acid
- (2E)-3-{1-(benzyloxy)carbonylpiperidin-3-yl}prop-2-enoic acid
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- インチ: 1S/C16H19NO4/c18-15(19)9-8-13-7-4-10-17(11-13)16(20)21-12-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,18,19)/b9-8+
- InChIKey: WKROBIZOTNRZIO-CMDGGOBGSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CCCC(/C=C/C(=O)O)C1)=O
計算された属性
- せいみつぶんしりょう: 289.13140809g/mol
- どういたいしつりょう: 289.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 66.8Ų
(2E)-3-{1-(benzyloxy)carbonylpiperidin-3-yl}prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27725568-1.0g |
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}prop-2-enoic acid |
2580295-34-5 | 95.0% | 1.0g |
$1343.0 | 2025-03-20 | |
Enamine | EN300-27725568-10.0g |
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}prop-2-enoic acid |
2580295-34-5 | 95.0% | 10.0g |
$5774.0 | 2025-03-20 | |
Enamine | EN300-27725568-2.5g |
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}prop-2-enoic acid |
2580295-34-5 | 95.0% | 2.5g |
$2631.0 | 2025-03-20 | |
Enamine | EN300-27725568-1g |
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}prop-2-enoic acid |
2580295-34-5 | 1g |
$1343.0 | 2023-09-10 | ||
Enamine | EN300-27725568-10g |
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}prop-2-enoic acid |
2580295-34-5 | 10g |
$5774.0 | 2023-09-10 | ||
Enamine | EN300-27725568-0.05g |
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}prop-2-enoic acid |
2580295-34-5 | 95.0% | 0.05g |
$1129.0 | 2025-03-20 | |
Enamine | EN300-27725568-5.0g |
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}prop-2-enoic acid |
2580295-34-5 | 95.0% | 5.0g |
$3894.0 | 2025-03-20 | |
Enamine | EN300-27725568-0.1g |
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}prop-2-enoic acid |
2580295-34-5 | 95.0% | 0.1g |
$1183.0 | 2025-03-20 | |
Enamine | EN300-27725568-0.25g |
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}prop-2-enoic acid |
2580295-34-5 | 95.0% | 0.25g |
$1235.0 | 2025-03-20 | |
Enamine | EN300-27725568-0.5g |
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}prop-2-enoic acid |
2580295-34-5 | 95.0% | 0.5g |
$1289.0 | 2025-03-20 |
(2E)-3-{1-(benzyloxy)carbonylpiperidin-3-yl}prop-2-enoic acid 関連文献
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
(2E)-3-{1-(benzyloxy)carbonylpiperidin-3-yl}prop-2-enoic acidに関する追加情報
Introduction to (2E)-3-{1-(benzyloxy)carbonylpiperidin-3-yl}prop-2-enoic Acid (CAS No. 2580295-34-5)
(2E)-3-{1-(benzyloxy)carbonylpiperidin-3-yl}prop-2-enoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 2580295-34-5, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including a conjugated enone system and a piperidine moiety, make it a valuable building block for designing novel therapeutic agents.
The compound belongs to the class of α,β-unsaturated carboxylic acids, which are known for their diverse biological activities. The presence of a benzyloxy carbonyl group at the piperidine nitrogen enhances its stability and reactivity, making it particularly useful in peptide coupling reactions and as a precursor for more complex molecules. This property has been exploited in the development of protease inhibitors and other enzyme-targeting drugs.
In recent years, there has been growing interest in the use of piperidine derivatives in medicinal chemistry due to their ability to modulate protein-protein interactions and enzyme function. The (2E)-3-{1-(benzyloxy)carbonylpiperidin-3-yl}prop-2-enoic acid structure provides a versatile platform for further functionalization, allowing researchers to explore its potential in drug discovery. For instance, modifications at the enone double bond can introduce additional electronic or steric effects, influencing the compound's binding affinity and selectivity.
One of the most compelling aspects of this compound is its role in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The benzyloxy carbonyl group serves as an excellent protecting group for amine functionalities, ensuring that peptide chains can be assembled without unwanted side reactions. This has been particularly valuable in the development of antiviral and anticancer agents.
Recent studies have highlighted the potential of this compound in addressing neurological disorders. The piperidine ring is a common motif in drugs targeting central nervous system (CNS) receptors, such as serotonin and dopamine receptors. By incorporating this moiety into drug candidates, researchers aim to enhance blood-brain barrier penetration and improve therapeutic efficacy. The conjugated enone system also contributes to favorable pharmacokinetic properties, including improved solubility and metabolic stability.
The synthesis of (2E)-3-{1-(benzyloxy)carbonylpiperidin-3-yl}prop-2-enoic acid involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These methods are crucial for producing enantiomerically pure compounds, which are often required for optimal biological activity.
The compound's utility extends beyond its role as an intermediate; it also serves as a scaffold for structure-based drug design. Computational modeling techniques have been used to predict how different modifications at the piperidine ring and enone double bond can influence binding interactions with biological targets. This approach has led to the identification of novel lead compounds with improved pharmacological profiles.
In conclusion, (2E)-3-{1-(benzyloxy)carbonylpiperidin-3-yl}prop-2-enoic acid (CAS No. 2580295-34-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable tool for synthesizing bioactive molecules, particularly peptidomimetics and CNS-targeting drugs. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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